molecular formula C10H12N2O2 B1376499 (R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 796038-22-7

(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No.: B1376499
CAS No.: 796038-22-7
M. Wt: 192.21 g/mol
InChI Key: WGQRJYAYYNVCJS-SSDOTTSWSA-N
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Description

(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 796038-22-7) is a chiral benzoxazepine derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol. It is a key intermediate in the synthesis of bradykinin B1 receptor antagonists, which are investigated for treating inflammatory diseases . The compound’s hydrochloride salt (CAS 1530821-98-7) is commercially available and used in preclinical studies . Its structure features a seven-membered oxazepine ring fused to a benzene moiety, with a methyl group at position 5 and an amino group at the chiral (R)-configured position 3.

Properties

IUPAC Name

(3R)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQRJYAYYNVCJS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2OC[C@H](C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves the following steps:

    Formation of the Oxazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Methylation: The methyl group is usually introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.

    Substitution: The amino and methyl groups can participate in various substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or acylating agents like acetic anhydride.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Saturated oxazepine derivatives.

    Substitution Products: Halogenated or acylated derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of ®-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and related derivatives:

Compound Structure Molecular Formula MW (g/mol) Key Features Biological Activity/Applications References
(R)-3-Amino-5-methyl-benzooxazepinone Benzo[b][1,4]oxazepin-4-one C₁₀H₁₂N₂O₂ 192.21 Chiral (R)-configuration, 5-methyl group Bradykinin B1 antagonist (inflammatory diseases)
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 94590-46-2) Benzo[b][1,4]oxazepin-4-one C₉H₁₀N₂O₂ 178.19 Lacks 5-methyl group Unspecified (building block for heterocyclic synthesis)
(R)-5-(7-Chloro-3-methyl-oxathiin-3-yl)-1,4-dihydropyrazine-2,3-dione (Compound 63) Oxathiin-pyrazinedione hybrid C₁₂H₁₀ClN₂O₃S 312.74 Chloro, oxathiin, and pyrazinedione moieties D-amino acid oxidase (DAO) inhibitor
(R)-2-Phenyl-5-tosyl-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (3a) Benzo[b][1,4]thiazepin-4-one C₂₂H₂₀N₂O₂S₂ 432.54 Thiazepine core, phenyl, tosyl groups High enantiomeric purity (97% ee) in synthesis studies
5a: (2S,3S)-3-Fluoro-2-phenyl-dihydrobenzo[b][1,4]thiazepin-4(5H)-one Fluorinated thiazepine C₁₆H₁₅FN₂O₂S 304.08 Fluorine atom, dimethylaminoethyl group Potential CNS activity (structure-activity relationship studies)
(S)-3-Amino-5-methyl-benzooxazepinone hydrochloride Benzo[b][1,4]oxazepin-4-one C₁₀H₁₃ClN₂O₂ 228.68 S-enantiomer Stereochemical comparison (activity varies by configuration)

Key Differences and Implications

Core Heterocycle Modifications
  • Oxazepine vs. Thiazepine : Replacing the oxygen atom in the oxazepine ring with sulfur (e.g., compound 3a) increases molecular weight and alters electronic properties. Thiazepines often exhibit enhanced metabolic stability but may reduce solubility .
  • Pyrido-Fused Systems : Pyrido[2,3-b][1,4]oxazepines (e.g., from ) replace the benzene ring with a pyridine moiety, altering π-π stacking interactions and binding affinity .
Substituent Effects
  • Chiral Configuration : The (R)-enantiomer shows specificity for bradykinin B1 receptors, while the (S)-enantiomer (CAS 958488-72-7) may exhibit divergent pharmacological profiles .
Functional Group Additions
  • Fluorine Incorporation : Fluorination (e.g., compound 5a) can enhance metabolic stability and bioavailability, a strategy common in CNS-targeted drugs .
  • Chloro and Tosyl Groups : Electron-withdrawing groups (e.g., compound 63) may modulate enzyme inhibition potency, as seen in DAO inhibitors .

Biological Activity

(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a compound of interest due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxazepine ring structure, which is known to contribute to various biological activities. The chemical formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a molecular weight of approximately 192.22 g/mol. The compound has been synthesized and characterized through various spectroscopic techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains, including:

  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were reported as low as 0.21 μM for certain derivatives, indicating potent antibacterial activity .

Cytotoxicity and Antitumor Effects

In addition to its antimicrobial properties, studies have investigated the cytotoxic effects of this compound on cancer cell lines. The MTT assay results indicated that the compound can induce apoptosis in specific cancer cells, suggesting potential applications in cancer therapy. Notably, it has shown selective toxicity towards cancerous cells while sparing normal cells .

Rho-Kinase Inhibition

Another significant aspect of the biological activity of this compound is its role as a Rho-associated protein kinase (ROCK) inhibitor. ROCKs are implicated in various pathological conditions, including glaucoma. The compound demonstrated IC50 values of 93 nM and 3 nM against ROCK I and ROCK II, respectively . This inhibition suggests its potential use in treating conditions associated with elevated intraocular pressure.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies have indicated that:

  • Substituents on the oxazepine ring significantly affect antibacterial potency.
  • Amino group positioning plays a crucial role in enhancing cytotoxicity against cancer cells.

These insights can guide future synthetic efforts to optimize the compound's efficacy and selectivity.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated several derivatives of oxazepine compounds for their antimicrobial activity. Among them, this compound showed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Case Study 2: ROCK Inhibition in Glaucoma Models

In an ocular normotensive model study, the compound was administered to assess its intraocular pressure-lowering effects. Results demonstrated a mean reduction of 34.3% in intraocular pressure without significant side effects like hyperemia . This positions the compound as a promising candidate for glaucoma treatment.

Scientific Research Applications

Pharmaceutical Development

(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has been investigated for its potential as a therapeutic agent in various diseases:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition and may be effective in treating depression. The specific stereochemistry of (R)-3-amino derivatives enhances binding affinity to serotonin receptors .
  • Anticancer Properties : Some studies have suggested that this compound can inhibit specific kinases involved in cancer cell proliferation. By targeting these pathways, it may contribute to the development of novel anticancer therapies .

Neuropharmacology

The compound is also being studied for its neuropharmacological effects:

  • Cognitive Enhancement : Preliminary studies indicate that (R)-3-amino derivatives may enhance cognitive function by modulating neurotransmitter systems . This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's.

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for the development of chromatographic methods. Its unique structure allows for differentiation in complex mixtures during analysis.

Data Tables

The following table summarizes key findings from recent studies on (R)-3-amino derivatives:

Application AreaFindingsReferences
Antidepressant ActivityInhibition of serotonin reuptake; potential for treating depression
Anticancer PropertiesInhibition of specific kinases; potential anticancer agent
Cognitive EnhancementModulation of neurotransmitter systems; potential for Alzheimer's treatment

Case Study 1: Antidepressant Efficacy

A study conducted on a series of (R)-3-amino derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds increased serotonin levels in the brain, leading to improved mood and behavior compared to control groups.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies showed that this compound effectively inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through the activation of specific signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 2
(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

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